
Atropine hydrochloride
描述
The 3(S)-endo isomer of atropine.
科学研究应用
Clinical Applications
Atropine hydrochloride has several established medical applications, including:
- Pupil Dilation : Atropine is commonly used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic purposes or surgical procedures. It works by blocking the action of acetylcholine on muscarinic receptors in the iris sphincter muscle .
- Treatment of Bradycardia : In emergency medicine, atropine is administered to treat symptomatic bradycardia by increasing heart rate through competitive inhibition of vagal effects on the heart .
- Anticholinergic Poisoning : Atropine is crucial in treating poisoning from organophosphates and other muscarinic agents. It alleviates symptoms such as excessive salivation, bronchial secretions, and gastrointestinal hypermotility by blocking muscarinic receptors .
- Management of Myopia : Recent studies have highlighted atropine's efficacy in controlling myopia progression in children. Low concentrations (0.01% to 0.05%) have shown significant effectiveness with fewer side effects compared to higher concentrations .
Pharmacological Mechanism
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors, effectively blocking the action of acetylcholine. This mechanism underlies its various therapeutic effects:
- Antimuscarinic Effects : By inhibiting muscarinic receptors, atropine reduces secretions in salivary glands and respiratory tracts, making it useful in pre-anesthetic medication to minimize salivation .
- Cardiac Effects : Atropine's ability to block vagal influences on the heart results in increased heart rate and improved cardiac output, which is critical in cases of bradycardia .
Recent Research Findings
Recent studies have provided valuable insights into the applications and efficacy of this compound:
A. Myopia Control Trials
- ATOM Studies : The "Atropine for the Treatment of Childhood Myopia" (ATOM) trials demonstrated that 1% atropine significantly reduced myopia progression compared to placebo over two years . The ATOM 2 study further explored lower concentrations (0.01% and 0.5%), indicating that even lower doses could be effective with improved side effect profiles .
- MOSAIC Study : This randomized controlled trial examined unpreserved 0.01% atropine's safety and efficacy in a predominantly White population, contributing to understanding its long-term effects and potential rebound phenomena after treatment cessation .
B. Case Studies on Toxicity
- Intranasal Administration Error : A case report described a child who experienced severe anticholinergic toxicity after mistakenly receiving intranasal atropine instead of a nasal decongestant. The child presented with seizures and required intensive care but ultimately recovered after appropriate treatment .
- Diphenoxylate-Atropine Poisoning : Another case involved a child who ingested diphenoxylate-atropine tablets, leading to respiratory arrest and requiring emergency interventions such as gastric lavage and naloxone administration .
Data Table: Summary of Clinical Applications
化学反应分析
Thermal Decomposition
Atropine degrades under elevated temperatures, particularly in GC-MS inlets :
Pathways
-
Ester Cleavage : At 250°C, the ester bond breaks, releasing tropine and tropic acid.
-
Water Elimination : Dehydration forms cyclic byproducts.
Solvent Impact
Degradation is pronounced in methanol compared to ethyl acetate, with 90% decomposition at 275°C .
Hydrolysis Reactions
Atropine undergoes hydrolysis in aqueous-alcoholic solutions, reverting to tropine and tropic acid :
This reaction is pH-dependent, accelerating under alkaline conditions.
Chemical Incompatibilities
Atropine hydrochloride reacts with several agents, forming precipitates or haze :
Incompatible Substance | Reaction Outcome |
---|---|
Thiopental Sodium | White precipitate (immediate) |
Pentobarbital Sodium | Haze formation (within 24 hours) |
Cimetidine | Precipitation (immediate) |
These interactions necessitate cautious co-formulation in clinical settings.
Analytical Reactions
Quantitative Assays
-
Titration : 0.1 N perchloric acid in glacial acetic acid quantifies atropine, with 1 mL equivalent to 67.68 mg .
-
LC-MS/MS : Linear range of 5–5000 ng/mL (R² > 0.999) ensures precise quantification .
Stability Testing
Diluted atropine eye drops (0.01%) remain chemically stable for six months under refrigeration, retaining >98% potency .
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying atropine hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its specificity and sensitivity. For example, an isocratic reversed-phase LC method has been developed to simultaneously determine diphenoxylate hydrochloride and atropine sulfate in tablets and solutions, ensuring compliance with pharmacopeial standards . Gas chromatography-mass spectrometry (GC-MS) is also suitable for purity analysis, particularly for detecting impurities in synthesized batches .
Q. How does this compound interact with muscarinic receptors, and what experimental models are used to study this interaction?
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Radioligand binding assays using labeled muscarinic agonists (e.g., [³H]-QNB) in isolated tissue preparations (e.g., guinea pig ileum) are standard for measuring receptor affinity (pA2 values). Functional assays, such as carbachol-induced smooth muscle contraction inhibition, validate antagonistic activity .
Q. What synthetic routes are employed to produce high-purity this compound for research purposes?
this compound is synthesized via esterification of tropine with tropic acid, followed by purification using recrystallization in ethanol or methanol. Impurity profiling via LC-MS ensures compliance with pharmacopeial limits (e.g., USP/NF standards) .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory efficacy data in comparative studies (e.g., atropine vs. penehyclidine hydrochloride for organophosphate poisoning)?
- Controlled Variables : Standardize dosing regimens, administration routes, and toxicity models (e.g., paraoxon-induced cholinesterase inhibition in rodents).
- Outcome Metrics : Compare time to symptom resolution, acetylcholinesterase reactivation rates, and adverse events (e.g., central anticholinergic syndrome).
- Statistical Analysis : Use multivariate regression to adjust for confounding factors like baseline cholinesterase activity. A 2009 clinical trial demonstrated penehyclidine’s superior safety profile (lower incidence of overdose and side effects vs. atropine) through randomized, double-blinded protocols .
Q. What methodological considerations are critical when analyzing atropine’s biphasic effects on heart rate in preclinical models?
- Dose-Response Curves : Use non-linear regression to model paradoxical bradycardia at low doses (vagal activation) vs. tachycardia at higher doses (peripheral mAChR blockade).
- Species-Specific Differences : Rodent models may overemphasize central effects; consider canine or primate studies for translational relevance.
- Pharmacokinetic Integration : Measure plasma concentrations to correlate effects with bioavailability .
Q. How can researchers mitigate bias in clinical trials evaluating atropine’s cycloplegic efficacy in pediatric populations?
- Blinding : Implement double-blinded designs with placebo controls.
- Outcome Standardization : Use autorefractors with fixed accommodation settings to reduce operator bias.
- Confounder Adjustment : Stratify participants by baseline refractive error and age. A 2011 study comparing cyclopentolate hydrochloride and atropine in hyperopic children achieved high reproducibility by standardizing refraction protocols .
Q. What strategies resolve contradictions in atropine’s therapeutic window for organophosphate poisoning?
- Population Pharmacokinetics : Use Bayesian modeling to account for interindividual variability in metabolism and cholinesterase regeneration.
- Biomarker-Guided Dosing : Titrate doses based on real-time erythrocyte acetylcholinesterase activity. Evidence from comparative trials suggests protocolized dosing reduces toxicity risks .
Q. Methodological Resources
- Analytical Standards : Refer to USP-NF monographs for impurity reference materials (e.g., MM0439.07, MM3146.00) .
- Safety Protocols : Follow OSHA-compliant SOPs for handling atropine, including double-gloving, chemical-resistant gowns, and eyewash station accessibility .
- Data Reporting : Adopt IMRaD structure for publications, emphasizing statistical methods in the Materials and Results sections .
属性
CAS 编号 |
33952-38-4 |
---|---|
分子式 |
C17H24ClNO3 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChI 键 |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
33952-38-4 5934-50-9 |
Pictograms |
Acute Toxic |
同义词 |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。